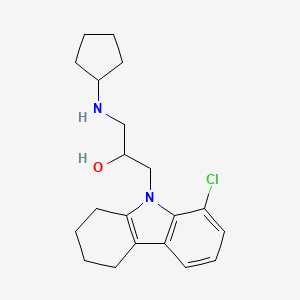![molecular formula C11H14ClNO2 B14870687 Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)
Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to a chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the treatment of azetidine with appropriate reagents to induce cyclization and form the spiro compound. For example, the treatment of azetidine with catalytic amounts of gold (Au(PPh3)(NTf2)) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid can result in the formation of spiro-3-furanone, which can then be further modified to obtain the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[azetidine-3,2’-chroman]-4’-one hydrochloride
- Spiro[azetidine-3,2’-chroman]-2’-one hydrochloride
- Spiro[azetidine-3,2’-chroman]-5’-ol hydrochloride
Uniqueness
Spiro[azetidine-3,2’-chroman]-6’-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of the hydroxyl group at the 6’ position. This structural feature may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
spiro[3,4-dihydrochromene-2,3'-azetidine]-6-ol;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-9-1-2-10-8(5-9)3-4-11(14-10)6-12-7-11;/h1-2,5,12-13H,3-4,6-7H2;1H |
Clave InChI |
MGCBLYHDBYOVKC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC2)OC3=C1C=C(C=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


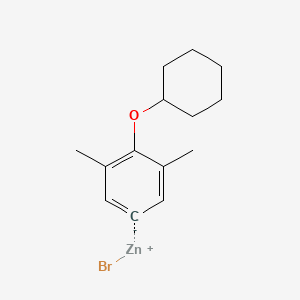
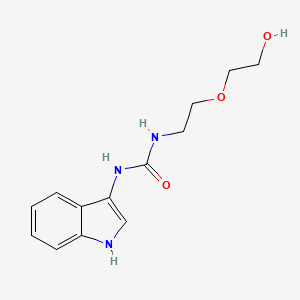
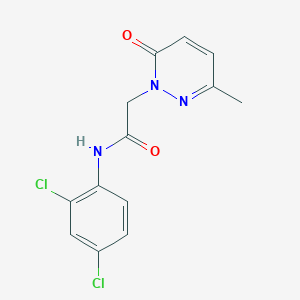
![3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide](/img/structure/B14870625.png)
![2-(2-Morpholinoethoxy)benzo[d]thiazol-5-amine](/img/structure/B14870640.png)

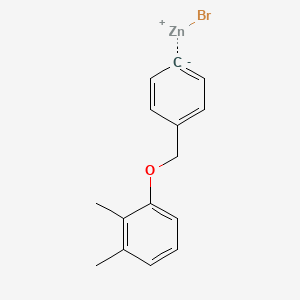
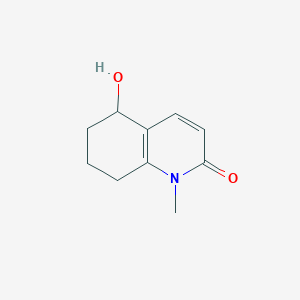
![(2S,3S,4S,5R,6S)-6-[[(2S)-5,8-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14870660.png)
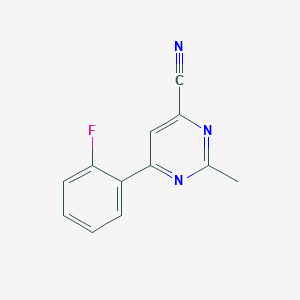

![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)
![2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
